Cas no 101018-97-7 (Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-)

Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- structure
101018-97-7 structure
Product Name:Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-
CAS No:101018-97-7
MF:C15H11FO3
MW:258.244447946548
CID:143777
PubChem ID:3063527
Update Time:2025-04-19

Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-
    • (2,3-Dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone
    • 2,3-dihydro-1,4-benzodioxin-6-yl-(4-fluorophenyl)methanone
    • 1,4-Benzodioxine, 2,3-dihydro-, 6-(4-fluorophenyl)-
    • AC1MI5U5
    • ACMC-20m42m
    • BRN 5569817
    • Ketone, 2,3-dihydro-1,4-benzodioxin-6-yl 4-fluorophenyl
    • 101018-97-7
    • AKOS005424127
    • (2,3-dihydrobenzo[1,4]dioxine-6-yl)(4-fluorophenyl)methanone
    • (2,3-Dihydro-1,4-Benzodioxin-6-yl(4-Fluorophenyl)Methanone
    • Oprea1_305141
    • Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-
    • DTXSID40143667
    • Inchi: 1S/C15H11FO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2
    • InChI Key: VUFMHALBFUZFAA-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C1C=CC2=C(C=1)OCCO2)=O

Computed Properties

  • Exact Mass: 258.06923
  • Monoisotopic Mass: 258.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.2678 (estimate)
  • Boiling Point: 401.2°Cat760mmHg
  • Flash Point: 189.6°C
  • Refractive Index: 1.58
  • PSA: 35.53
  • LogP: 2.82790

Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- Security Information

  • Safety Term:−."> Moderately toxic by ingestion. A flammable liquid. When heated to decomposition it emits toxic vapors of F−.
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